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Get Quote

Executive Summary
MS049 is a first-in-class, small-molecule chemical probe designed to dually inhibit CARM1

(PRMT4) and PRMT6 with high potency and selectivity.[1] Unlike pan-Type I PRMT inhibitors

(e.g., MS023), MS049 exploits subtle structural differences in the substrate-binding pockets of

CARM1 and PRMT6 to achieve a unique selectivity profile.

This dual-inhibition profile is particularly valuable for researchers investigating the overlapping

transcriptional roles of asymmetric dimethylation in oncogenesis and stem cell pluripotency,

where both enzymes often act as co-activators.

Key Technical Specifications
Primary Targets: CARM1 (PRMT4), PRMT6.

Mechanism: Substrate-competitive inhibition (Type I PRMTs).

Potency (Biochemical): 34 nM (CARM1), 43 nM (PRMT6).[2]

Selectivity: >300-fold over PRMT1/3; Inactive against Type II/III PRMTs.[3]
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Cellular Activity: Potent reduction of H3R2me2a and Med12-Rme2a marks.[4][5]

Negative Control: MS049N (Inactive analog).[3]

Chemical Biology & Mechanism of Action
Structural Basis of Inhibition
MS049 was developed through Structure-Activity Relationship (SAR) optimization of the

ethylenediamine scaffold found in the pan-Type I inhibitor MS023. The selectivity for CARM1

and PRMT6 is achieved by modifying the "linker" region and the hydrophobic "tail" of the

molecule, which occupy the substrate arginine binding groove.

By sterically excluding the slightly more restricted active sites of PRMT1 and PRMT3, MS049

retains high affinity for the more accessible pockets of CARM1 and PRMT6.

Mechanism Diagram
The following diagram illustrates the functional inhibition logic and the downstream

consequences of MS049 application.
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Figure 1: Mechanism of Action for MS049. The compound selectively engages the substrate

binding grooves of CARM1 and PRMT6, blocking the methylation of critical transcriptional

regulators Med12 and Histone H3.

Selectivity Profile
The utility of MS049 lies in its "clean" profile against the wider methyltransferase family. The

data below summarizes the IC50 values established in radioactive methylation assays (Shen et

al., 2016).

Quantitative Inhibition Profile (IC50)
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Target Enzyme Type IC50 (nM)
Selectivity Ratio
(vs CARM1)

CARM1 (PRMT4) Type I 34 ± 10 1.0x

PRMT6 Type I 43 ± 7 1.3x

PRMT8 Type I 1,600 ± 100 ~47x

PRMT1 Type I > 13,000 > 380x

PRMT3 Type I > 22,000 > 650x

PRMT5 Type II No Effect N/A

PRMT7 Type III No Effect N/A

G9a/GLP (PKMT) Lysine No Effect N/A

Selectivity Landscape
This visualization highlights the "selectivity window" that allows researchers to attribute

biological effects specifically to CARM1/PRMT6 inhibition without confounding PRMT1 effects.
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Figure 2: Potency distribution of MS049. Green indicates potent inhibition; Yellow indicates

weak inhibition; Red indicates inactivity, demonstrating the high selectivity window.

Experimental Validation Framework
To validate MS049 activity in your specific biological system, follow these self-validating

protocols. These workflows control for off-target effects using the inactive analog MS049N.

Protocol A: Cellular Target Engagement (Western Blot)
Objective: Confirm inhibition of CARM1 and PRMT6 activity in HEK293 or relevant cancer cell

lines. Biomarkers:

H3R2me2a: Direct readout of PRMT6 activity.

Med12-Rme2a: Direct readout of CARM1 activity (requires specific anti-Med12-asymmetric-

dimethyl antibody).

Step-by-Step Methodology:

Seeding: Plate cells (e.g., HEK293) at 0.5 x 10^6 cells/well in 6-well plates. Allow 24h

adhesion.

Treatment:

Group A: DMSO Vehicle (Negative Control).

Group B: MS049N (Inactive Control) at 10 µM.

Group C: MS049 (Active) Dose Response: 0.1 µM, 1.0 µM, 10 µM.

Duration: Incubate for 48 to 72 hours. (Methylation marks have slow turnover; short

incubations often yield false negatives).

Lysis:

Wash cells 2x with cold PBS.
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Lyse in RIPA buffer supplemented with protease inhibitors.

Critical: Do not add methyltransferase inhibitors to the lysis buffer if you intend to perform

downstream enzymatic assays, but for Western Blot, standard denaturation is sufficient.

Histone Extraction (For H3R2me2a):

For clearer histone blots, use an acid extraction protocol (0.2N HCl overnight) rather than

whole cell lysate.

Immunoblotting:

Primary Ab: Anti-H3R2me2a (1:1000) or Anti-Med12 (1:1000).

Loading Control: Anti-Total H3 or Anti-Beta Actin.

Validation Criteria: A successful assay must show dose-dependent reduction of H3R2me2a

in Group C, with no reduction in Group B (MS049N) compared to Vehicle.

Protocol B: In Vitro Methyltransferase Assay
Objective: Determine IC50 in a cell-free system.

Reaction Mix: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

Enzyme: Recombinant CARM1 or PRMT6 (final conc ~10-50 nM).

Substrate:

CARM1: H3 (1-21) peptide or PABP1 peptide.

PRMT6: H3 (1-21) peptide.

Cofactor: ^3H-SAM (S-Adenosylmethionine).[6]

Procedure:

Incubate Enzyme + MS049 (various conc) for 15 min at RT.
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Initiate with Substrate + ^3H-SAM.

Incubate 30-60 min at 30°C.

Spot on P81 phosphocellulose paper, wash, and count scintillation.

Experimental Workflow Diagram
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Figure 3: Validation workflow. Parallel cellular and biochemical assays are required to confirm

on-target engagement and rule out toxicity artifacts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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